molecular formula C22H26ClNO B14735633 2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one CAS No. 6628-57-5

2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one

Cat. No.: B14735633
CAS No.: 6628-57-5
M. Wt: 355.9 g/mol
InChI Key: LGGVEHNTZPZMCA-UHFFFAOYSA-N
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Description

2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a chloro group, a cyclohexylamino group, and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves multiple steps, including the formation of the core phenylpropanone structure followed by the introduction of the chloro and cyclohexylamino groups. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(cyclohexylamino)-1-phenylpropan-1-one: Lacks the 4-methylphenyl group.

    3-(Cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one: Lacks the chloro group.

    2-Chloro-1-(4-methylphenyl)-3-phenylpropan-1-one: Lacks the cyclohexylamino group.

Uniqueness

2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

6628-57-5

Molecular Formula

C22H26ClNO

Molecular Weight

355.9 g/mol

IUPAC Name

2-chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C22H26ClNO/c1-16-12-14-18(15-13-16)22(25)20(23)21(17-8-4-2-5-9-17)24-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19-21,24H,3,6-7,10-11H2,1H3

InChI Key

LGGVEHNTZPZMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)NC3CCCCC3)Cl

Origin of Product

United States

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